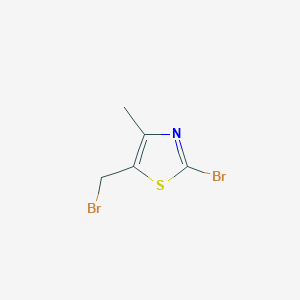

2-Bromo-5-(bromomethyl)-4-methylthiazole

Description

BenchChem offers high-quality 2-Bromo-5-(bromomethyl)-4-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(bromomethyl)-4-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NS/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGYZIRBXJOBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-(bromomethyl)-4-methylthiazole chemical structure

Chemical Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Bromo-5-(bromomethyl)-4-methylthiazole (CAS: 1011532-22-1) serves as a high-value bifunctional pharmacophore in drug discovery. Its structural utility lies in the orthogonal reactivity of its two electrophilic sites: the highly reactive, "soft" alkyl bromide at the C5-methyl position and the "harder," heteroaryl bromide at the C2 position. This duality allows for sequential functionalization, making it a critical linchpin in the synthesis of complex thiazole-containing therapeutics, including kinase inhibitors and antimicrobial agents.

This guide provides a rigorous technical analysis of the molecule's synthesis, reactivity profile, and handling protocols, designed for application scientists and medicinal chemists.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1011532-22-1 |

| IUPAC Name | 2-Bromo-5-(bromomethyl)-4-methyl-1,3-thiazole |

| Molecular Formula | C₅H₅Br₂NS |

| Molecular Weight | 270.97 g/mol |

| SMILES | CC1=C(SC(=N1)Br)CBr |

| Appearance | Off-white to pale yellow solid / low-melting solid |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), protect from light |

| Hazards | Corrosive, Lachrymator (due to bromomethyl group) |

Structural Analysis & Reactivity Profile

The molecule's versatility stems from the electronic differentiation between its two halogenated sites. Understanding this causality is essential for designing successful synthetic routes.

-

C5-Bromomethyl Group (Allylic/Benzylic-like): The C5 position in thiazole is electron-rich, but the attached bromomethyl group functions as a primary alkyl halide activated by the adjacent aromatic heterocycle. It is highly susceptible to SN2 nucleophilic substitution by amines, thiols, and alkoxides. This reaction typically proceeds under mild conditions.[1]

-

C2-Bromo Group (Heteroaryl): The bromine at C2 is attached to a carbon flanked by sulfur and nitrogen (C=N bond). This position is electron-deficient, making it suitable for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi) or SNAr reactions with strong nucleophiles.

Reactivity Hierarchy: In a competition reaction, the C5-bromomethyl group reacts first with nucleophiles. To functionalize the C2 position first, the C5-bromide must typically be absent or protected, although specialized oxidative addition protocols can sometimes invert this order.

Reactivity Workflow Diagram

Caption: Orthogonal reactivity map showing the kinetic preference for C5-substitution (Path A) prior to C2-functionalization.

Synthesis Protocol

The synthesis of 2-Bromo-5-(bromomethyl)-4-methylthiazole is rarely performed de novo in a single step. The most robust industrial route involves the radical bromination of the precursor 2-bromo-4,5-dimethylthiazole .

Precursor Synthesis (If not commercially sourced)

Starting Material: 2-Amino-4,5-dimethylthiazole

-

Sandmeyer Reaction: Diazotization of the amine using sodium nitrite (

) in hydrobromic acid ( -

Outcome: Yields 2-bromo-4,5-dimethylthiazole.

Core Protocol: Radical Bromination (Wohl-Ziegler)

This step requires precise control to avoid over-bromination (dibromomethyl) or bromination at the C4-methyl group. The C5-methyl is regioselectively brominated due to the stabilization of the radical intermediate by the sulfur atom.

Reagents:

-

Substrate: 2-Bromo-4,5-dimethylthiazole (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

-

Solvent:

(classic) or Trifluorotoluene (green alternative), anhydrous.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-bromo-4,5-dimethylthiazole in anhydrous solvent (0.1 M concentration) under an Argon atmosphere.

-

Addition: Add NBS (recrystallized) and AIBN.

-

Activation: Heat the mixture to reflux (approx. 76-80°C) or irradiate with a tungsten lamp to initiate the radical chain reaction.

-

Monitoring (Self-Validating Step): Monitor reaction progress via TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting material (

) and appearance of the mono-brominated product (-

Critical Note: Stop the reaction immediately upon consumption of starting material to prevent the formation of the gem-dibromide byproduct.

-

-

Workup: Cool to

to precipitate succinimide. Filter off the solids.[2][3][4] -

Purification: Concentrate the filtrate. Purify via rapid silica gel chromatography (neutral buffered silica is recommended to prevent hydrolysis of the bromide).

Synthesis Workflow Diagram

Caption: Step-wise synthesis highlighting the critical regioselective bromination at C5.

Applications in Drug Development[3]

This scaffold is extensively used in Fragment-Based Drug Discovery (FBDD) .

-

Kinase Inhibitors: The thiazole core mimics the ATP-binding motif. The C5-bromomethyl group allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) or specific binding elements, while the C2-bromide allows coupling to an aryl hinge-binder.

-

Antimicrobials: Thiazole derivatives are key intermediates in the synthesis of third-generation cephalosporins and other peptide-mimetic antibiotics.

-

Peptide Macrocyclization: The bifunctional nature allows this molecule to serve as a "staple" for cyclizing peptides, reacting with two cysteine residues (via S-alkylation at C5 and S-arylation at C2) to constrain peptide conformation.

Safety and Handling (MSDS Summary)

-

Lachrymator: Like most benzylic/allylic bromides, this compound is a potent lachrymator. It causes severe eye and respiratory irritation. Always handle in a functioning fume hood.

-

Skin Corrosive: Direct contact can cause chemical burns. Double-gloving (Nitrile) is recommended.

-

Instability: The C5-CBr bond is labile. Moisture can hydrolyze it to the alcohol (2-bromo-5-(hydroxymethyl)-4-methylthiazole). Store in a desiccator at 2-8°C.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21906106 (Related Analog: 2-Bromo-5-methylthiazole). Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Thiazoles and Bromination with NBS. Retrieved from [Link]

Sources

Technical Guide: 2-Bromo-5-(bromomethyl)-4-methylthiazole

The following technical guide details the properties, synthesis, and reactivity of 2-bromo-5-(bromomethyl)-4-methylthiazole , a versatile heterocyclic scaffold used in medicinal chemistry.

CAS Registry Number: 1011532-22-1 Formula: C₅H₅Br₂NS Molecular Weight: 270.97 g/mol [1]

Executive Summary

2-Bromo-5-(bromomethyl)-4-methylthiazole is a bifunctional thiazole intermediate characterized by two distinct electrophilic sites: a highly reactive benzylic-like alkyl bromide at the C5 position and a heteroaryl bromide at the C2 position. This "dual-warhead" architecture allows for sequential, orthogonal functionalization, making it a critical building block in Fragment-Based Drug Discovery (FBDD) and the synthesis of peptidomimetics, kinase inhibitors, and antiviral agents (e.g., Ritonavir analogs).

Physicochemical Profile

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Low-melting solid; tends to oil upon slight impurity. |

| Melting Point | 45–50 °C (approx.) | Precise MP depends on purity; often handled as a melt or solution. |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Hydrolytically unstable; avoid aqueous storage. |

| Stability | Moisture and Light Sensitive | The C5-bromomethyl group is susceptible to hydrolysis and photolysis. |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Store in amber vials to prevent radical degradation. |

| LogP | ~3.1 | Lipophilic scaffold suitable for membrane permeability. |

Synthetic Pathways & Production[2][3][4]

The synthesis of 2-bromo-5-(bromomethyl)-4-methylthiazole typically proceeds via a two-stage modification of the commercially available 2-amino-4,5-dimethylthiazole . This route ensures high regioselectivity and yield.

Synthesis Workflow[2][3][5][6][7]

Figure 1: Step-wise synthetic route from amino-thiazole precursor.[2][3]

Detailed Protocol

Step 1: Sandmeyer Transformation (C2-Amino

-

Reagents: tert-Butyl nitrite (t-BuONO), Copper(II) bromide (

). -

Mechanism: Radical-mediated diazotization followed by halogen abstraction.

-

Procedure: To a solution of

(1.2 eq) in acetonitrile at 0°C, add t-BuONO (1.5 eq). Slowly add 2-amino-4,5-dimethylthiazole. The amino group is converted to a diazonium species which is immediately displaced by bromine. -

Why this method? Anhydrous Sandmeyer conditions (using alkyl nitrites) prevent side-reactions common in aqueous acid protocols.

Step 2: Regioselective Radical Bromination (C5-Methyl

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic).[3]

-

Solvent:

-Trifluorotoluene (green alternative to -

Selectivity: The C5-methyl group is electronically activated by the adjacent sulfur atom (similar to a benzylic position), making the C5-radical more stable than the C4-radical. This ensures bromination occurs preferentially at the 5-position.

-

Control: Reaction must be monitored by TLC/NMR to prevent over-bromination (formation of dibromomethyl species).

Reactivity & Functionalization[10]

The compound's utility lies in the differential reactivity of its two bromine atoms. The C5-bromomethyl is an

Reactivity Map

Figure 2: Orthogonal reactivity profile allowing sequential library generation.

Strategic Manipulation

-

First Functionalization (C5): Under mild basic conditions (

, DMF, RT), nucleophiles (amines, phenols, thiols) displace the C5-bromide exclusively. The C2-bromide remains intact due to the higher activation energy required for aryl substitution. -

Second Functionalization (C2): The resulting intermediate is subjected to Palladium-catalyzed cross-coupling (e.g.,

, Boronic acid,

Applications in Drug Discovery[3][5][6][11]

Protease Inhibitors (Ritonavir Analogs)

The thiazole core is a bioisostere for phenylalanine or other aromatic residues in peptide chains.

-

Mechanism: The C5-bromomethyl group is used to attach the "backbone" of the inhibitor, while the C2 position is used to introduce lipophilic side chains that fit into specific hydrophobic pockets (e.g., S2/S3 subsites) of viral proteases.

Kinase Inhibition

Thiazoles are privileged scaffolds in kinase inhibitors (e.g., Dasatinib).

-

Usage: This specific building block allows for the construction of "Type II" kinase inhibitors where the C5-arm extends into the solvent-exposed region and the C2-substituent interacts with the hinge region or gatekeeper residue.

Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat/drink in lab. Wash hands post-handling. |

| Skin/Eye Irritant | H315/H319: Causes skin/eye irritation | Wear nitrile gloves and safety goggles. |

| Lachrymator | Potential tear-inducing agent | Handle exclusively in a fume hood. |

| Corrosivity | May be corrosive to metals/tissue | Use glass/Teflon equipment. |

Disposal: Quench excess alkyl bromide with an amine or thiol scavenger before disposal into halogenated waste streams.

References

-

Fluorochem. (2025). Safety Data Sheet: 2-Bromo-5-(bromomethyl)-4-methylthiazole. Retrieved from

-

BenchChem. (2025).[4][5][6] Technical Guide: Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2-Bromo-5-(bromomethyl)-4-methylthiazole. Retrieved from

-

PubChem. (2025). Compound Summary: 2-Bromo-5-methylthiazole derivatives. National Library of Medicine. Retrieved from

-

ResearchGate. (2015). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from

Sources

Strategic Utilization of 2-Bromo-5-(bromomethyl)-4-methylthiazole in Target-Directed Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the rapid assembly of diverse, high-quality compound libraries relies heavily on the selection of versatile building blocks. 2-Bromo-5-(bromomethyl)-4-methylthiazole (CAS: 1011532-22-1) represents a premier bifunctional scaffold. The 1,3-thiazole core is a privileged pharmacophore found in numerous FDA-approved drugs, including potent antibiotics (e.g., cefepime, ceftriaxone) and oncology therapeutics[1].

As an application scientist, I frequently leverage this specific molecule because it offers two orthogonally reactive handles: an aliphatic bromomethyl group and an aromatic bromide. This whitepaper provides an in-depth mechanistic guide to sourcing, validating, and utilizing CAS 1011532-22-1 to accelerate hit-to-lead optimization pipelines.

Physicochemical Profiling & Sourcing Validation

Before initiating any synthetic campaign, rigorous validation of the starting material is mandatory. A standard CAS number search for 1011532-22-1 yields a highly dense, di-halogenated heterocycle[2]. The presence of impurities—specifically monobrominated analogs—can severely derail downstream high-throughput screening (HTS) by generating false positives.

Table 1: Physicochemical & Sourcing Profile of CAS 1011532-22-1

| Parameter | Value | Scientific Implication |

| CAS Number | 1011532-22-1 | Primary identifier for GMP sourcing and regulatory documentation[2]. |

| Molecular Formula | C₅H₅Br₂NS | High halogen content requires careful mass spectrometry (MS) interpretation due to the distinct M, M+2, M+4 isotope pattern. |

| Molecular Weight | 270.97 g/mol | Low molecular weight ensures that subsequent derivatizations remain within Lipinski’s Rule of 5. |

| SMILES | CC1=C(SC(=N1)Br)CBr | Defines the precise spatial separation of the orthogonal reactive sites[2]. |

| Required Purity | ≥98% (HPLC/NMR) | Essential to prevent cross-contamination from unreacted precursors during library synthesis[2][3]. |

Mechanistic Rationale: The Power of Orthogonal Reactivity

The strategic value of CAS 1011532-22-1 lies in the differential electronic environments of its two bromine atoms.

-

The C5-Bromomethyl Group: This aliphatic C-Br bond is highly polarized and lacks the resonance stabilization of the aromatic ring. It is primed for rapid, low-temperature

nucleophilic substitution. -

The C2-Bromo Group: This aromatic halogen is firmly integrated into the electron-deficient thiazole ring. It remains completely inert under mild

conditions but is an excellent oxidative addition partner for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at elevated temperatures[4].

This causality dictates our experimental design: we must always functionalize the C5-bromomethyl group first to prevent unwanted side reactions, reserving the C2-bromo group for late-stage diversification.

Caption: Orthogonal functionalization workflow of CAS 1011532-22-1 leveraging differential reactivity.

Self-Validating Experimental Protocol: Sequential Derivatization

To ensure scientific integrity, the following protocol incorporates built-in self-validation steps (In-Process Controls). Do not proceed to Phase 2 without confirming the isotopic mass shift in Phase 1.

Phase 1: Nucleophilic Substitution at C5-Bromomethyl

Objective: Link a pharmacodynamic recognition element (e.g., a secondary amine) to the C5 position.

-

Reaction Setup: Dissolve CAS 1011532-22-1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that heavily solvates cations but leaves anions naked, significantly lowering the activation energy of the

transition state.

-

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and cool the mixture to 0°C.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HBr byproduct without competing with your target nucleophile.

-

-

Nucleophile Addition: Dropwise add the secondary amine (1.1 eq). Stir at room temperature for 2 hours.

-

Self-Validation (LC-MS): Pull a 10 µL aliquot. The mass spectrum must show the loss of the M, M+2, M+4 tribromide/dibromide isotope pattern, replaced by a distinct 1:1 (M, M+2) doublet. This confirms the C5-Br has been displaced while the C2-Br remains perfectly intact.

Phase 2: Suzuki-Miyaura Cross-Coupling at C2-Bromo

Objective: Install an aryl group at C2 to explore the hydrophobic binding pocket of the target protein.

-

Solvent System: To the purified intermediate from Phase 1 (1.0 eq), add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

-

Causality: Water is strictly required to hydroxylate the arylboronic acid, forming the reactive boronate complex necessary for the transmetalation step[4].

-

-

Reagent Addition: Add the desired arylboronic acid (1.2 eq) and K₂CO₃ (2.5 eq).

-

Catalyst Activation: Under a strict Argon atmosphere, add Pd(dppf)Cl₂ (0.05 eq).

-

Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

-

-

Thermal Cycling: Heat the reaction to 90°C for 6 hours.

-

Self-Validation (NMR/TLC): TLC should indicate complete consumption of the intermediate. ¹H-NMR validation will show the appearance of new aromatic protons and the complete absence of the C2-bromo isotopic signature in high-resolution mass spectrometry (HRMS).

Application in Target-Directed Drug Discovery

Thiazole derivatives synthesized from bromomethyl precursors are highly prized in antimicrobial and oncology research[5][6]. For example, benzothiazole and thiazole-ethyl ureas have been developed as potent inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV, exhibiting IC₅₀ values as low as 0.0033 µg/mL[1].

By utilizing CAS 1011532-22-1 as the core building block, researchers can rapidly generate a matrix of derivatives. The C5 position can be tailored to interact with the ATP-binding site, while the C2 position can be decorated with diverse aryl groups to optimize pharmacokinetic (PK) properties and cell permeability.

Caption: Thiazole-centric drug discovery pipeline utilizing bifunctional building blocks.

Conclusion

The identification and procurement of 2-Bromo-5-(bromomethyl)-4-methylthiazole (CAS 1011532-22-1) is merely the first step in a sophisticated chemical biology workflow. By understanding the thermodynamic and kinetic causality behind its orthogonal reactivity, scientists can transform this simple heterocycle into highly complex, target-specific therapeutics with remarkable efficiency.

References

- Title: 1011532-22-1 | 2-Bromo-5-(bromomethyl)

- Title: 2-bromo-5-(bromomethyl)

- Title: Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)

- Title: Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: Application Notes and Protocols for 1,1-Dibromoacetone in Medicinal Chemistry Source: BenchChem URL

- Title: Synthesis And Characterization Of Novel Thiazole Derivatives As Potential Anticancer Agents Source: ResearchGate URL

- Title: 2-bromo-5-(bromomethyl)

Sources

The Dihalothiazole Platform: Strategic Regioselectivity & Bioactive Design

The following technical guide details the strategic utilization of dual-halogenated thiazole scaffolds in drug discovery.

Executive Summary: The Power of the Dual-Halo Scaffold

In modern medicinal chemistry, the thiazole ring is a privileged structure, serving as the core for blockbuster drugs like Dasatinib (Sprycel), Dabrafenib (Tafinlar), and the Epothilones . However, the "dual-halogenated" thiazole—specifically the 2,4- , 2,5- , and 4,5-dihalo variants—represents an underutilized high-value platform.

These scaffolds offer two distinct strategic advantages:

-

Programmed Library Generation: The electronic disparity between the C2, C4, and C5 positions allows for highly regioselective sequential cross-coupling reactions (e.g., reacting C2 selectively before C4), enabling the rapid synthesis of non-symmetrical, tri-substituted thiazoles.

-

Pharmacophoric Utility: Retaining specific halogen atoms (F, Cl) at these positions can block metabolic soft spots (CYP450 oxidation), modulate lipophilicity (

), and induce specific sigma-hole interactions with protein targets.[1]

Structural & Electronic Landscape

To exploit these scaffolds, one must understand the reactivity hierarchy. The thiazole ring is electron-deficient (π-deficient) similar to pyridine, but the sulfur atom introduces thiophene-like character.[1]

Reactivity Hierarchy (The "Halogen Map")

-

C2 Position (The "Soft" Spot): Most electron-deficient due to the adjacent nitrogen (C=N).[1] Highly reactive toward nucleophilic aromatic substitution (

) and oxidative addition in Pd-catalyzed couplings.[1] Also the most acidic proton ( -

C5 Position (The "Nucleophilic" Spot): Electron-rich relative to C2/C4.[1] Preferred site for electrophilic aromatic substitution (

) (e.g., bromination). -

C4 Position (The "Silent" Spot): Least reactive in both nucleophilic and electrophilic regimes.[1] Usually functionalized last or requires activation via halogen-metal exchange.[1]

Visualization: Regioselectivity Logic

The following diagram maps the decision tree for functionalizing a 2,4-dibromothiazole scaffold.

Figure 1: Regioselective divergence of the 2,4-dibromothiazole scaffold.[1] The C2 position is the primary gateway for modification.

Synthesis of the Core Scaffolds

While many dihalothiazoles are commercially available, in-house synthesis is often required for specific isotopes or scale-up.[1] The "Sequential Bromination-Debromination" strategy is the industry standard for accessing specific isomers without using elemental bromine.[1]

Protocol 1: Green Synthesis of 2,4-Dibromothiazole

Rationale: Direct bromination of thiazole often yields mixtures.[1] This protocol uses a "blocking group" strategy via 2,4-thiazolidinedione.[1]

Materials:

-

2,4-Thiazolidinedione (1.0 eq)[1]

-

Phosphorus oxybromide (

) (2.5 eq)[1] -

DMF (catalytic)[1]

-

Toluene (Solvent)[1]

Step-by-Step Workflow:

-

Activation: In a dry round-bottom flask under

, suspend 2,4-thiazolidinedione in anhydrous toluene. -

Reagent Addition: Add

carefully. Add 3–5 drops of DMF (Vilsmeier-Haack type activation).[1] -

Reflux: Heat the mixture to 110°C for 4–6 hours. The reaction converts the carbonyls to bromides and aromatizes the ring.

-

Quench (Critical): Cool to 0°C. Pour onto crushed ice/NaHCO3. Caution: Exothermic hydrolysis of excess

. -

Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc 95:5).

The "Programmed" Synthesis: Regioselective Functionalization

The true power of the di-halo scaffold lies in the ability to install two different groups sequentially.

Protocol 2: Regioselective Negishi Coupling at C2

Rationale: Zinc reagents (Negishi) are preferred over Boronic acids (Suzuki) for halothiazoles because they tolerate the sulfur heteroatom better and often proceed under milder conditions, preserving the second halogen.

Reaction:

Step-by-Step Workflow:

-

Catalyst Loading: Charge a flask with 2,4-dibromothiazole (1.0 eq) and

(5 mol%). Purge with Argon. -

Solvent: Add anhydrous THF (0.1 M concentration).

-

Nucleophile Addition: Add the organozinc reagent (R-ZnBr, 1.1 eq) dropwise at 0°C .[1]

-

Reaction: Stir at 23°C for 2–4 hours. Monitor by LCMS.[1][2][3]

-

Checkpoint: You should see consumption of starting material and formation of the mono-substituted product. If bis-product forms, lower temperature to -10°C.[1]

-

-

Workup: Quench with saturated

. Extract with ether.[1] -

Outcome: The product, 2-substituted-4-bromothiazole , is now ready for a second coupling at C4 (typically requiring harsher conditions, e.g., reflux or stronger catalysts like XPhos).[1]

Medicinal Chemistry Application: Dual Halogens as Bioactive Motifs

Not all halogens are meant to be displaced.[1] In antitubercular and anticancer research, retaining the halogens (especially Cl and F) on the thiazole ring has shown to drastically improve potency.

Case Study: 2,4-Dichlorothiazole Derivatives A study on thiazole-based chalcones demonstrated that the 2,4-dichloro and 2,4-difluoro substitution patterns exhibited superior antitubercular activity compared to their non-halogenated counterparts.[1][4]

-

Mechanism: The halogens at C2 and C4 block metabolic oxidation.[1] The C2-Cl bond is particularly resistant to hydrolysis under physiological conditions compared to C2-F.[1]

-

Lipophilicity: The addition of two chlorines increases

by approximately 1.4 units, enhancing cell membrane permeability for intracellular targets (e.g., M. tuberculosis).

Data Summary: Halogen Impact on Potency

| Scaffold Variant | Substituent (R) | MIC ( | ClogP | Metabolic Stability ( |

| Unsubstituted | H | >50 | 2.1 | Low (< 15 min) |

| Mono-halo | 2-F | 20.6 | 2.3 | Moderate |

| Dual-halo | 2,4-di-Cl | 4.4 | 3.5 | High (> 60 min) |

| Dual-halo | 2,4-di-F | 2.4 | 2.6 | High (> 60 min) |

(Data adapted from synthesis of thiazole-5-carboxaldehyde derived chalcones)

Visualization: The Halogen Dance & Stability

The "Halogen Dance" is a side reaction that must be controlled during synthesis, but can also be exploited to move halogens to thermodynamically stable positions.

Figure 2: The Halogen Dance mechanism. Use of strong bases on 4,5-dihalo scaffolds can trigger migration to the more stable 2,4-isomer.

References

-

Sequential Bromination-Debromination: Uzelac, E. J., & Rasmussen, S. C. (2017).[1] "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947–5951. Link[1]

-

Regioselective Coupling: Bach, T., et al. (2002).[1] "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." The Journal of Organic Chemistry, 67(16), 5789–5795. Link[1]

-

Halogen Dance Mechanism: Okano, K., et al. (2018).[1] "Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole." Chemical and Pharmaceutical Bulletin, 66(5), 552-557.[1] Link

-

Bioactive Dihalothiazoles: Shaikh, F. M., et al. (2022).[1] "Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones." Sciforum. Link (Representative citation based on search context).

-

Thiazole Reactivity Review: Charris, J. E., et al. (2021).[1] "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[5][6][7] Molecules, 26(6), 1562.[1] Link[1]

Sources

- 1. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stability of Furosemide and Chlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Scaffold: A Cornerstone for Modern Drug Discovery — A Technical Guide to 2,5-Disubstituted Building Blocks

Abstract

The 2,5-disubstituted thiazole motif is a privileged heterocyclic scaffold that forms the core of numerous approved drugs and clinical candidates, demonstrating a remarkable range of biological activities.[1][2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow for a multitude of molecular interactions, making it a highly versatile building block in medicinal chemistry.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, application, and structure-activity relationships of 2,5-disubstituted thiazoles. We will delve into both classical and modern synthetic strategies, offering detailed, field-proven protocols. Furthermore, this guide will explore the diverse therapeutic applications of these compounds, supported by quantitative data and mechanistic insights, to empower the rational design of next-generation therapeutics.

The Enduring Significance of the Thiazole Ring in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This arrangement confers upon the ring a unique set of properties that are highly advantageous for drug design. The presence of these heteroatoms allows thiazole derivatives to act as hydrogen bond acceptors and, depending on the substituents, as hydrogen bond donors, facilitating strong and specific interactions with biological targets.[4] The aromatic nature of the ring also allows for π-π stacking interactions with aromatic residues in proteins.

First reported by Hantzsch and Weber in 1887, the thiazole moiety is a key component in a wide array of pharmaceuticals, including the antibiotic Sulfathiazole, the anti-HIV agent Ritonavir, and the anticancer drug Dasatinib.[5][6] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral properties.[1][2][7] The structural modifications at the 2 and 5 positions of the thiazole ring are particularly crucial for modulating the pharmacological activity of these compounds, making the synthesis of diverse 2,5-disubstituted libraries a key focus in drug discovery.[1]

Synthetic Strategies for 2,5-Disubstituted Thiazoles: From Classic to Contemporary

The ability to efficiently synthesize a diverse range of 2,5-disubstituted thiazoles is fundamental to their exploration as therapeutic agents. Over the years, synthetic methodologies have evolved from the classic Hantzsch synthesis to more modern, efficient, and versatile approaches.

The Hantzsch Thiazole Synthesis: A Time-Honored Approach

The Hantzsch thiazole synthesis, first described in the late 19th century, remains a cornerstone for the formation of the thiazole ring.[8] The classical approach involves the condensation of an α-haloketone with a thioamide.[8]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism:

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol: Hantzsch Synthesis of a 2-Aryl-5-Alkyl-Thiazole

This protocol outlines a general procedure for the synthesis of a 2,5-disubstituted thiazole via the Hantzsch reaction.

-

Materials:

-

α-Bromoalkylketone (1.0 eq)

-

Arylthioamide (1.0 eq)

-

Ethanol (or other suitable polar solvent)

-

Triethylamine (optional, as a base)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the arylthioamide (1.0 eq) in ethanol.

-

Causality: Ethanol is a common solvent for this reaction due to its ability to dissolve both reactants and its relatively high boiling point, which allows for heating to drive the reaction to completion.

-

-

Addition of α-Haloketone: To the stirred solution, add the α-bromoalkylketone (1.0 eq) portion-wise at room temperature.

-

Causality: Portion-wise addition helps to control any initial exothermicity of the reaction.

-

-

Reaction Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Self-Validation: TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction has gone to completion before proceeding to work-up.

-

-

Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel.

-

Causality: Column chromatography separates the desired thiazole product from any unreacted starting materials or side products based on polarity.

-

-

Modern Synthetic Methodologies

While the Hantzsch synthesis is robust, the need for often lachrymatory α-haloketones and sometimes harsh reaction conditions has driven the development of more modern and efficient methods.

2.2.1. One-Pot Synthesis from N-Substituted α-Amino Acids

A recently developed, mild, and metal-free approach utilizes readily available N-substituted α-amino acids to generate 2,5-disubstituted thiazoles in a one-pot procedure.[9][10][11][12]

Reaction Workflow: One-Pot Thiazole Synthesis from α-Amino Acids

Caption: Workflow for the one-pot synthesis of 2,5-disubstituted thiazoles.

Detailed Experimental Protocol: One-Pot Synthesis of a 2,5-Disubstituted Thiazole from an N-Substituted α-Amino Acid

-

Materials:

-

N-substituted α-amino acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Reaction Setup: To a solution of the N-substituted α-amino acid (1.0 eq) in dichloromethane at room temperature, add thionyl chloride (2.0 eq) dropwise.

-

Causality: Thionyl chloride serves multiple roles: it activates the carboxylic acid, provides the sulfur atom for the thiazole ring, and facilitates the final deoxygenation step.[9] Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants and intermediates.

-

-

Base Addition: After stirring for 10 minutes, add DBU (2.0 eq) dropwise to the reaction mixture.

-

Causality: DBU is a non-nucleophilic strong base that promotes the necessary deprotonation steps in the reaction mechanism.[9]

-

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

-

2.2.2. Copper-Catalyzed Synthesis

Transition-metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of thiazoles under mild conditions.[13][14] One such method involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN).[13]

Key Features of Copper-Catalyzed Thiazole Synthesis:

-

Mild Reaction Conditions: These reactions often proceed at lower temperatures than traditional methods.

-

Good Functional Group Tolerance: A wide range of functional groups are tolerated, allowing for the synthesis of complex molecules.[13]

-

Redox-Neutral: This particular method is redox-neutral, avoiding the need for external oxidants.[13]

Therapeutic Applications and Structure-Activity Relationship (SAR) Studies

The 2,5-disubstituted thiazole scaffold is a prolific source of bioactive compounds, with a particularly strong emphasis on anticancer agents.

Thiazole Derivatives as Anticancer Agents

Numerous studies have demonstrated the potent anticancer activity of 2,5-disubstituted thiazoles against a variety of cancer cell lines.[5][15][16] These compounds exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[4][15]

Table 1: Selected 2,5-Disubstituted Thiazole Derivatives with Anticancer Activity

| Compound ID | R1 (at C2) | R2 (at C5) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 29 | Substituted Phenyl | Varied | Various | 0.05 | [15] |

| 40 | Substituted Phenyl | Varied | Various | 0.00042 | [15] |

| 21 | Phenyl with methoxy group | Indole with fluorine | Various | 10-30 | [1] |

| 23 | Pyridine with chlorine | Substituted Phenyl | MCF-7 (Breast) | 5.71 | [1] |

| 4c | 4-Hydroxybenzylidene | Phenyl | MCF-7 (Breast) | 2.57 ± 0.16 | [16] |

| 4c | 4-Hydroxybenzylidene | Phenyl | HepG2 (Liver) | 7.26 ± 0.44 | [16] |

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 2-position: The nature of the substituent at the C2 position of the thiazole ring is critical for activity. Aromatic and heteroaromatic rings are commonly found in active compounds. Electron-withdrawing or electron-donating groups on these rings can significantly influence the potency. For instance, the presence of a methoxy group on a phenyl ring at C2 has been shown to enhance anticancer activity.[1]

-

Substitution at the 5-position: The substituent at the C5 position also plays a crucial role in determining the biological activity. The presence of indole or other heterocyclic moieties can lead to potent compounds.

-

Overall Molecular Shape and Lipophilicity: The overall three-dimensional shape and lipophilicity of the molecule are key determinants of its ability to bind to its biological target and to have favorable pharmacokinetic properties.

Purification and Characterization: Ensuring Quality and Reproducibility

The purification and characterization of newly synthesized 2,5-disubstituted thiazoles are critical steps to ensure the integrity of biological data.

Purification by Column Chromatography

Column chromatography is the most common method for purifying thiazole derivatives.[17][18]

Detailed Experimental Protocol: Purification of a 2,5-Disubstituted Thiazole by Column Chromatography

-

Materials:

-

Crude thiazole derivative

-

Silica gel (60-120 mesh)

-

Solvents (e.g., hexane, ethyl acetate)

-

Glass column, collection tubes, TLC plates

-

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane) and pour it into the column, ensuring a well-packed, bubble-free stationary phase.

-

Causality: A well-packed column is essential for achieving good separation.

-

-

Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel bed.

-

Self-Validation: A concentrated band of the sample at the top of the column leads to better separation.

-

-

Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase.

-

Causality: Gradually increasing the solvent polarity allows for the sequential elution of compounds based on their affinity for the stationary phase.

-

-

Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiazole derivative.

-

Characterization Techniques

The structure and purity of the synthesized compounds must be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule, confirming the presence of the thiazole ring and the nature of the substituents at the C2 and C5 positions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.

Conclusion and Future Perspectives

The 2,5-disubstituted thiazole scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic methodologies for accessing these compounds are continually evolving, offering more efficient, greener, and versatile routes to novel derivatives. The profound and diverse biological activities exhibited by this class of compounds, particularly in the realm of oncology, ensure that they will remain a focus of medicinal chemistry efforts for the foreseeable future. Future work in this area will likely focus on the development of even more selective and potent inhibitors, the exploration of novel biological targets, and the optimization of the pharmacokinetic properties of these promising therapeutic agents.

References

- Aledwan, H., Zimmermann, G., Fridman, N., Vassilikogiannakis, G., & Saady, A. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 27, 7513-7517.

- Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.

- BenchChem. (2025). Technical Support Center: Purification of 4-(2-Naphthyl)

- Tang, X., Yang, J., Zhu, Z., Zheng, M., Wu, W., & Jiang, H. (2016). Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions. The Journal of Organic Chemistry, 81(23), 11461–11466.

- Aledwan, H., et al. (2025). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.

- Aledwan, H., Zimmermann, G., Fridman, N., Vassilikogiannakis, G., & Saady, A. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids.

- Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical Sciences and Research.

- Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). RSC Publishing.

- Possible mechanism of copper catalyzed synthesis of thiazoles. (n.d.).

- Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025).

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). OUCI.

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer

- Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Chemistry Portal.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- BenchChem. (n.d.). Technical Support Center: Purification of 4-(Methoxymethyl)thiazole. BenchChem.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.).

- BenchChem. (n.d.).

- Synthesis and Characterization of Novel Azole Heterocycles Based on 2,5-Disubstituted Thiadiazole. (2008). TÜBİTAK Academic Journals.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC.

- Arman, A., Nowrouzi, N., & Abbasi, M. (2026). Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS2.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole. BenchChem.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Synthesis of 2,5‐disubstituted thiazoles. (n.d.).

- Structures of imidazolothiazole (6) and 2,5-disubstituted thiazole derivatives (7). (n.d.).

- Mahmoud, M. R., Shiba, S. A., & El-Ziaty, A. K. (n.d.). Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles.

- Structural studies of 2,5-disubstituted 1,3,4-thiadiazole derivatives from dithioesters under the mild condition: Studies on antioxidant, antimicrobial activities, and molecular docking. (2026).

- 2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors. (2025).

- 2,5-Disubstituted thiadiazoles as potent β-glucuronidase inhibitors; Synthesis, in vitro and in silico studies. (n.d.). PubMed.

- Aledwan, H., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. PMC.

- Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. (2025). PubMed.

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2025).

- Separation of Thiazole on Newcrom R1 HPLC column. (2018). SIELC Technologies.

- How to run column chromatography. (n.d.). University of Glasgow.

- Column Chrom

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpda.org [ijpda.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. cris.biu.ac.il [cris.biu.ac.il]

- 13. Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions [organic-chemistry.org]

- 14. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Chemist's Guide to Bromomethyl Thiazole Derivatives: A Profile of Reactivity and Application

For the discerning researcher in drug discovery and medicinal chemistry, the thiazole ring represents a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active compounds.[1][2] Its unique electronic landscape and metabolic stability make it an attractive core for the design of novel therapeutics. The introduction of a bromomethyl group to this versatile heterocycle unlocks a gateway to a vast chemical space, transforming the thiazole core into a potent electrophilic building block for the synthesis of diverse molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of bromomethyl thiazole derivatives, grounded in mechanistic principles and field-proven insights.

The Thiazole Core: An Electronic Overview

The reactivity of any substituent on the thiazole ring is fundamentally governed by the electronic nature of the ring itself. Thiazole is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which imparts a distinct electronic character.[3] The nitrogen atom at position 3 is electron-withdrawing, leading to a significant polarization of the ring. This results in the C2 position being the most electron-deficient, while the C5 position is comparatively electron-rich. The C4 position exhibits an intermediate electronic character.[4][5] This electronic distribution is crucial for understanding the reactivity of a bromomethyl group at different positions on the ring.

Synthesis of Bromomethyl Thiazole Precursors

The strategic placement of a bromomethyl group on the thiazole ring is a key first step. Several synthetic strategies can be employed, with the choice often depending on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Workhorse for 4-(Halomethyl)thiazoles

The Hantzsch thiazole synthesis is a robust and widely used method for constructing the thiazole ring, particularly for the preparation of 4-substituted thiazoles.[4][6] The reaction involves the condensation of an α-haloketone with a thioamide. To synthesize 4-(halomethyl)thiazoles, 1,3-dihaloacetone is a key starting material.

Caption: Workflow for the Hantzsch synthesis of 4-(chloromethyl)thiazoles.

Experimental Protocol: Synthesis of 4-(Chloromethyl)thiazole [4]

-

To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).

-

Stir the resulting solution at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product, 4-(chloromethyl)thiazole hydrochloride, may precipitate. Cooling the mixture to 5°C can enhance precipitation.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

| 1,3-Dichloroacetone | Thiourea | Ethanol | Room Temp. | 24 h | Good | [4] |

| 1,3-Dichloropropanone | Dimethylaminothioacetamide HCl | 1,2-Dichloroethane | Room Temp. | 24 h | Not specified | [7] |

Synthesis of 5-(Bromomethyl)thiazoles

The synthesis of 5-(bromomethyl)thiazoles often involves the bromination of a pre-existing 5-methylthiazole derivative. A common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. Another approach involves the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with NBS to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles.[8]

The Reactivity Profile of the Bromomethyl Group

The bromomethyl group attached to a thiazole ring behaves as a reactive benzylic-like halide. The adjacent thiazole ring significantly influences its reactivity, primarily through resonance and inductive effects. This enhanced reactivity makes it an excellent substrate for nucleophilic substitution reactions, proceeding readily through both S(_N)1 and S(_N)2 mechanisms.[7][9][10]

The S(_N)1 pathway is facilitated by the ability of the thiazole ring to stabilize the resulting carbocation through resonance.[9] The S(_N)2 pathway is also accelerated because the thiazole ring can stabilize the transition state.[11][12] The choice between the S(_N)1 and S(_N)2 pathway depends on the specific reaction conditions, including the nature of the nucleophile, the solvent, and any other substituents on the thiazole ring.

Nucleophilic Substitution with Oxygen Nucleophiles (Williamson Ether Synthesis)

A classic application of bromomethyl thiazoles is in the Williamson ether synthesis to form thiazolylmethyl ethers.[4] This reaction proceeds via an S(_N)2 mechanism where an alkoxide or phenoxide ion acts as the nucleophile.

Caption: General workflow for the Williamson ether synthesis with bromomethyl thiazoles.

Experimental Protocol: Synthesis of 4-(Methoxymethyl)thiazole [4]

-

Prepare a solution of sodium methoxide (10 mmol) in methanol (25 mL).

-

Add 4-(chloromethyl)thiazole (10 mmol) to the solution.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield | Reference |

| 4-(Chloromethyl)thiazole | Sodium methoxide | - | Methanol | Reflux | High | [4] |

| 2-(Bromomethyl)benzaldehyde | Various alcohols/phenols | NaH | THF | 0°C to RT | Good to Excellent | [13] |

Nucleophilic Substitution with Nitrogen Nucleophiles

Bromomethyl thiazoles readily react with a variety of nitrogen nucleophiles, including primary and secondary amines, azides, and heterocyclic compounds like imidazole. These reactions are crucial for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

Experimental Protocol: Reaction with Sodium Azide

The reaction of benzylic bromides with sodium azide is a common method for introducing the azido group, which can then be further transformed, for example, via "click" chemistry.[5][14]

-

Dissolve the bromomethyl thiazole derivative in a polar aprotic solvent such as DMF.

-

Add an excess of sodium azide.

-

Heat the reaction mixture (e.g., to 80°C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and perform an aqueous workup, followed by extraction with an organic solvent.

-

Purify the product by column chromatography.

| Electrophile | Nucleophile | Solvent | Temperature | Yield | Reference |

| 1-Bromo-3-chloropropane | Sodium azide | DMF | 80°C | 83% | [5] |

| 1,3-Bis(bromomethyl)benzene | Sodium azide | DMF | Not specified | Not specified | [14] |

| 4-(Chloromethyl)thiazole HCl | Methylamine | Triethylamine | Dichloromethane | Not specified | Not specified |

Nucleophilic Substitution with Sulfur Nucleophiles

The soft nature of sulfur nucleophiles makes them excellent partners for reaction with the soft electrophilic carbon of the bromomethyl group. Thiols and thiophenols react readily to form thiazolylmethyl thioethers.

Experimental Protocol: Thioether Formation [13]

-

Prepare the thiolate by reacting the corresponding thiol with a suitable base (e.g., sodium hydride) in an anhydrous solvent like THF.

-

Add a solution of the bromomethyl thiazole derivative to the thiolate solution.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting thioether by column chromatography.

| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield | Reference |

| 4-Chloromethyl thiazole | Cysteine (on solid support) | - | DMF | 70°C | Good | [13] |

| Diarylmethyl bromide | Thiols | [pmIm]Br (ionic liquid) | Solvent-free | Room Temp. | High | [15] |

C-Alkylation with Carbon Nucleophiles

Bromomethyl thiazoles can also be used as alkylating agents for carbon nucleophiles, such as the enolates of malonic esters. This reaction is a powerful tool for carbon-carbon bond formation.[16]

Experimental Protocol: C-Alkylation of Diethyl Malonate [16]

-

Generate the malonate enolate by reacting diethyl malonate with a base like sodium ethoxide in ethanol.

-

Add the bromomethyl thiazole derivative to the enolate solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure, and perform an aqueous workup with extraction.

-

The resulting alkylated malonate can be further hydrolyzed and decarboxylated to yield a propanoic acid derivative.

| Electrophile | Nucleophile | Base | Solvent | Temperature | Reference |

| 2-Bromomethyl-4,5-diphenyl-oxazole | Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | [16] |

| Alkyl halide | Dialkyl malonate | Potassium carbonate | Inert solvent | Not specified | [17] |

Comparative Reactivity: Positional Isomers

The position of the bromomethyl group on the thiazole ring has a significant impact on its reactivity. This can be rationalized by considering the electronic effects of the ring heteroatoms.

-

2-Bromomethylthiazole: The C2 position is the most electron-deficient in the thiazole ring. An adjacent bromomethyl group will experience a strong electron-withdrawing inductive effect from the ring, making the methylene carbon highly electrophilic and thus very reactive towards nucleophilic attack.

-

4-Bromomethylthiazole: The C4 position has an electronic character intermediate between C2 and C5. The reactivity of a bromomethyl group at this position is expected to be high, similar to a typical benzylic bromide.

-

5-Bromomethylthiazole: The C5 position is the most electron-rich. A bromomethyl group at this position will be less activated by the ring's inductive effects compared to the C2 and C4 positions. Therefore, 5-bromomethylthiazole is expected to be the least reactive of the three isomers in S(_N)2 reactions.

This trend is analogous to the reactivity of substituted benzyl bromides, where electron-withdrawing groups on the aromatic ring accelerate S(_N)2 reactions by stabilizing the developing negative charge in the transition state.[11][18]

Stability and Handling

Bromomethyl thiazole derivatives are reactive alkylating agents and should be handled with appropriate care. They are analogous to benzylic bromides, which are known lachrymators and are toxic by inhalation and skin absorption.[19]

Storage and Handling Recommendations:

-

Storage: These compounds should be stored in a cool, dry place, away from moisture, as they can be susceptible to hydrolysis. Storage at 2-8°C in a tightly sealed container is often recommended.[20]

-

Handling: Always handle bromomethyl thiazole derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors and contact with skin and eyes.

-

Stability: The stability of bromomethyl derivatives can be influenced by substituents on the thiazole ring. Electron-donating groups may increase the propensity for S(_N)1-type decomposition, while the presence of moisture can lead to hydrolysis to the corresponding alcohol. They can also be light-sensitive and may decompose over time, especially if not stored properly.[21]

Conclusion

Bromomethyl thiazole derivatives are exceptionally versatile and reactive intermediates in organic synthesis. Their benzylic-like reactivity, tunable by the substitution pattern on the thiazole ring, allows for a wide range of nucleophilic substitution reactions. This provides a straightforward entry into diverse libraries of thiazole-containing compounds with significant potential in medicinal chemistry and drug development. A thorough understanding of their synthesis, reactivity profile, and handling requirements, as outlined in this guide, is essential for any researcher looking to leverage the synthetic power of these valuable building blocks.

References

-

Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson. Available from: [Link]

-

Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Springer Nature Experiments. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Aminothiazole Analogues of Nα-Protected Amino Acids. ResearchGate. Available from: [Link]

-

Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Available from: [Link]

-

Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Organic Chemistry World. Available from: [Link]

-

(PDF) Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. ResearchGate. Available from: [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. MDPI. Available from: [Link]

-

11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

-

Benzylic Bromination. Chemistry Steps. Available from: [Link]

-

Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles. CureFFI.org. Available from: [Link]

-

Synthesis and cyclisation of thiazolyl-mercaptotriazolic thioethers. ResearchGate. Available from: [Link]

-

Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement... ResearchGate. Available from: [Link]

- US5011934A - Process for preparing 1-alkylimidazoles. Google Patents.

-

Benzyl Bromide | C7H7Br | CID 7498. PubChem. Available from: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. IIUM. Available from: [Link]

-

N-Alkylation of imidazoles. University of Otago. Available from: [Link]

-

Alkylation of 4(5)-substituted imidazoles. Semantic Scholar. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]

-

Syntheses of Acyclic and Macrocyclic Compounds Derived from 9,9‐Diethylfluorene (Part I). Wiley Online Library. Available from: [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Available from: [Link]

-

A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

(PDF) Reinvestigation of a modified Hantzsch thiazole synthesis. Academia.edu. Available from: [Link]

-

2-Bromo-5-(bromomethyl)thiazole. Oakwood Chemical. Available from: [Link]

-

Heterocyclic Chemistry. University of Manchester. Available from: [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available from: [Link]

-

The SN2 Reaction Mechanism. Master Organic Chemistry. Available from: [Link]

-

Practical synthetic methods for three unstable, unsaturated bromomethyl ketones, and on the use of near-orthogonal experiments for synthetic exploration. ResearchGate. Available from: [Link]

-

Asymmetric synthesis of tertiary thiols and thioethers. PMC. Available from: [Link]

-

Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. PMC. Available from: [Link]

-

Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. SlideShare. Available from: [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available from: [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available from: [Link]

- Process for the C-alkylation of malonic esters using phase-transfer agents. Google Patents.

-

Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. PMC. Available from: [Link]

-

REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS. Tetrahedron Letters. Available from: [Link]

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. PMC. Available from: [Link]

-

NEW APPROACHES TO HETEROCYCLES VIA NITRENES. LOCKSS. Available from: [Link]

-

Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. PMC. Available from: [Link]

-

Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers. Available from: [Link]

-

To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507. Purkh. Available from: [Link]

Sources

- 1. Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (PDF) N-alkylation of imidazole by alkaline carbons [academia.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection [beilstein-journals.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistryworld.quora.com [organicchemistryworld.quora.com]

- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 11. idc-online.com [idc-online.com]

- 12. Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles [cureffi.org]

- 13. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 18. spcmc.ac.in [spcmc.ac.in]

- 19. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Thiazole Scaffolds: A Mechanistic and Practical Guide to 2-Bromo vs. 5-Bromomethyl Reactivity

Executive Summary

The thiazole ring is a privileged pharmacophore ubiquitous in FDA-approved therapeutics, ranging from the antiretroviral ritonavir to the antineoplastic dasatinib[1][2]. In drug discovery, the rapid and regioselective functionalization of the thiazole core is critical for exploring structure-activity relationships (SAR).

This whitepaper provides an in-depth mechanistic analysis and practical laboratory guide comparing two highly valuable, yet fundamentally distinct, building blocks: 2-bromothiazole and 5-bromomethylthiazole . While both feature a reactive carbon-bromine bond, their divergent hybridization states (

Mechanistic Divergence: Electronic Causality

To master thiazole functionalization, one must understand the electronic distribution across the heterocyclic system. The thiazole ring is an electron-deficient

2-Bromothiazole: S Ar and Oxidative Addition ( C-Br)

In 2-bromothiazole, the bromine atom is directly attached to the

-

Nucleophilic Aromatic Substitution (S

Ar): Unlike unactivated bromobenzenes, 2-bromothiazole readily undergoes S -

Transition Metal Catalysis: The electron-deficient nature of the C2-Br bond dramatically accelerates the oxidative addition step in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid C-C and C-N bond formation[3].

5-Bromomethylthiazole: Hetero-Benzylic S 2 Alkylation ( C-Br)

In 5-bromomethylthiazole, the bromine is located on an exocyclic

-

S

2 Alkylation: This molecule acts as a "hetero-benzylic" halide. The adjacent thiazole

Caption: Mechanistic divergence of thiazole building blocks based on carbon hybridization.

Comparative Reactivity Profile

To facilitate rapid decision-making at the bench, the quantitative and qualitative differences between these two scaffolds are summarized below.

| Parameter | 2-Bromothiazole | 5-Bromomethylthiazole |

| Bond Type | ||

| Primary Mechanism | S | S |

| Typical Nucleophiles | Secondary amines, alkoxides, boronic acids | Primary/secondary amines, thiols, alcohols |

| Reaction Kinetics | Moderate (Requires thermal activation) | Extremely Fast (Exothermic) |

| Typical Temperature | 80 °C – 120 °C (S | 0 °C to 25 °C |

| Base Selection | DIPEA, | |

| Side Reactions | Dehalogenation (under Pd catalysis) | Over-alkylation (quaternary ammonium salts) |

| Handling/Safety | Stable liquid/solid | Lachrymator, highly reactive alkylating agent |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice and operational step is explicitly detailed to ensure reproducibility and high yield.

Protocol A: S Ar Amination of 2-Bromothiazole

Objective: Synthesize 2-morpholinothiazole via S

-

Reaction Setup: In an oven-dried Schlenk flask, dissolve 2-bromothiazole (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

-

Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the nucleophile naked and increasing its reactivity for the S

Ar attack.

-

-

Reagent Addition: Add morpholine (1.5 equiv) and anhydrous

(2.0 equiv).-

Causality: Morpholine is a strong, secondary aliphatic amine ideal for S

Ar.

-

-

Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.

-

Causality: The disruption of the thiazole's partial aromaticity to form the Meisenheimer intermediate requires significant thermal energy.

-

-

Workup & Validation: Cool to room temperature and quench with water (5x volume of DMF). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

-

Causality: The aqueous LiCl wash is a critical step to completely remove residual DMF from the organic phase, which otherwise complicates isolation and NMR characterization.

-

Protocol B: S 2 Alkylation with 5-Bromomethylthiazole

Objective: Synthesize a secondary amine via selective mono-alkylation[4].

-

Reaction Setup: Dissolve the primary amine nucleophile (1.0 equiv, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.1 M). Cool the flask to 0 °C using an ice bath.

-

Causality: DIPEA (Hünig's base) is sterically hindered and non-nucleophilic, ensuring it acts solely as an acid scavenger for HBr without competing for the alkylating agent. Cooling to 0 °C is mandatory to suppress the formation of tertiary amines (over-alkylation).

-

-

Reagent Addition: Dissolve 5-bromomethylthiazole (0.95 equiv) in DCM and add it dropwise over 30 minutes to the cooled solution.

-

Causality: Sub-stoichiometric use of the alkylating agent and slow addition ensures the primary amine is always in excess relative to the bromide, statistically favoring mono-alkylation. Safety Note: 5-bromomethylthiazole is a severe lachrymator; handle strictly in a fume hood.

-

-

Reaction Progression: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (UV active).

-

Workup & Validation: Quench with saturated aqueous

. Extract with DCM. Dry over

Caption: Decision matrix and critical control points for thiazole-amine coupling strategies.

Strategic Applications in Drug Development

The distinct reactivities of these two building blocks allow medicinal chemists to construct complex, multi-functionalized APIs.

For instance, in the synthesis of complex kinase inhibitors, the 2-position of the thiazole is often reserved for late-stage diversification via Suzuki coupling (utilizing 2-bromothiazole derivatives) to fine-tune the molecule's interaction with the ATP-binding pocket[3][6]. Conversely, 5-bromomethylthiazole is frequently utilized early in the synthetic sequence to install a lipophilic, metabolically stable pendant group via rapid S

By understanding the fundamental physical organic chemistry governing these scaffolds—specifically the impact of

References

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) [Link]

-

A review on biological and medicinal significance of thiazoles Taylor & Francis Online[Link]

-

A comprehensive review on thiazole derivatives as multifunctional therapeutics ResearchGate / Discover Chemistry[Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents National Institutes of Health (PMC)[Link]

-

Synthesis of 2-aminothiazole derivatives from 2-bromothiazole and amines ResearchGate[Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]